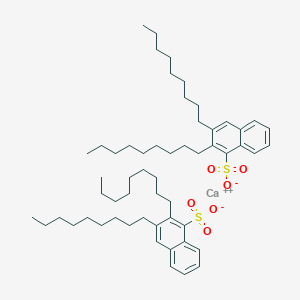
Naphthalenesulfonic acid, dinonyl-, calcium salt
Cat. No. B018910
Key on ui cas rn:
57855-77-3
M. Wt: 959.5 g/mol
InChI Key: MKFUUBCXQNCPIP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04164474
Procedure details


Two hundred grams of dinonylnaphthalene sulfonic acid solution of the composition used in Example 1 is placed in a 1000 ml. flask fitted with a stirrer, thermometer and condenser. The flask is heated and 8.55 g. of powdered calcium carbonate (10% excess based on the sulfonic acid) is added with agitation. After a few minutes, carbon dioxide evolution ceases. The mixture is refluxed for 30 minutes, then the solids are allowed to settle. A 10 ml. sample diluted with a mixture of heptane and isopropanol as described in Example 1, and then filtered to remove the excess carbonate, has a pH of about 6.0, indicating that the carbonate/acid equilibrium has been reached. Then 2.0 g. of calcium hydroxide in 98 g. of mineral oil is prepared and 2 mls. of the mixture is added (0.02 g. of strong base). Finally, 60 g. of mineral oil is added, and the heptane and water are distilled off. The remaining fluid is filtered hot, at 130°-140° C., through a pressure filter. There is produced a completely neutral solution of calcium dinonylnaphthalene sulfonate in mineral oil.


[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:10]1[C:11]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])=[C:12]([S:20]([OH:23])(=[O:22])=[O:21])[C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].C(=O)([O-])[O-].[Ca+2:37].C(=O)=O>CCCCCCC.C(O)(C)C>[CH2:1]([C:10]1[C:11]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])=[C:12]([S:20]([O-:23])(=[O:21])=[O:22])[C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[Ca+2:37].[CH2:1]([C:10]1[C:11]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])=[C:12]([S:20]([O-:23])(=[O:21])=[O:22])[C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:1.2,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC)C=1C(=C(C2=CC=CC=C2C1)S(=O)(=O)O)CCCCCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Step Three
[Compound]
|
Name
|
sulfonic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flask fitted with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask is heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added with agitation
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After a few minutes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the excess carbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of mineral oil is prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of the mixture is added (0.02 g. of strong base)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of mineral oil is added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the heptane and water are distilled off
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The remaining fluid is filtered hot, at 130°-140° C., through a pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCC)C=1C(=C(C2=CC=CC=C2C1)S(=O)(=O)[O-])CCCCCCCCC.[Ca+2].C(CCCCCCCC)C=1C(=C(C2=CC=CC=C2C1)S(=O)(=O)[O-])CCCCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
